molecular formula C7H14ClNO2S2 B12859698 4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine

4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine

Cat. No.: B12859698
M. Wt: 243.8 g/mol
InChI Key: PAWLDLVWJFJTAZ-UHFFFAOYSA-N
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Description

4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine is an organosulfur compound with a unique structure that includes a thiomorpholine ring substituted with a chloromethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine typically involves the reaction of 2,2-dimethylthiomorpholine with chloromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the sulfonyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include azides, nitriles, and other substituted derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiomorpholine derivatives without the sulfonyl group.

Scientific Research Applications

4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and other macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloromethanesulfonyl-2,2-dimethylpiperidine
  • 4-Chloromethanesulfonyl-2,2-dimethylmorpholine
  • 4-Chloromethanesulfonyl-2,2-dimethylpyrrolidine

Uniqueness

4-Chloromethanesulfonyl-2,2-dimethylthiomorpholine is unique due to its thiomorpholine ring, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where the thiomorpholine ring’s properties are advantageous.

Properties

Molecular Formula

C7H14ClNO2S2

Molecular Weight

243.8 g/mol

IUPAC Name

4-(chloromethylsulfonyl)-2,2-dimethylthiomorpholine

InChI

InChI=1S/C7H14ClNO2S2/c1-7(2)5-9(3-4-12-7)13(10,11)6-8/h3-6H2,1-2H3

InChI Key

PAWLDLVWJFJTAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1)S(=O)(=O)CCl)C

Origin of Product

United States

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